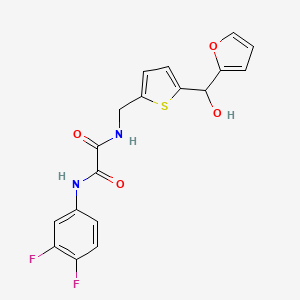

N1-(3,4-difluorophenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide

説明

特性

IUPAC Name |

N'-(3,4-difluorophenyl)-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2O4S/c19-12-5-3-10(8-13(12)20)22-18(25)17(24)21-9-11-4-6-15(27-11)16(23)14-2-1-7-26-14/h1-8,16,23H,9H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBISKXXZFJORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C2=CC=C(S2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-difluorophenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the 3,4-difluoroaniline and the furan-2-yl(hydroxy)methyl thiophene derivatives. These intermediates are then coupled using oxalyl chloride to form the oxalamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

化学反応の分析

Types of Reactions

N1-(3,4-difluorophenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The oxalamide group can be reduced to amines.

Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxalamide group may produce corresponding amines.

科学的研究の応用

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.

Materials Science: The compound’s fluorinated aromatic rings and heterocyclic components make it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic uses.

作用機序

The mechanism of action of N1-(3,4-difluorophenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The fluorinated aromatic rings and heterocyclic groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies to elucidate.

類似化合物との比較

Comparison with Similar Oxalamide Derivatives

Structural Modifications and Heterocyclic Substituents

Target Compound vs. Compound 22 ():

- Target : N2 substituent includes a thiophene-furan-hydroxymethyl group.

- Compound 22 : N2 substituent is a thiazol-piperidin-hydroxymethyl group.

Target Compound vs. Compound 8 ():

Physicochemical and Pharmacokinetic Properties

- Impact of Fluorine vs.

Research Findings and Implications

- Antiviral Activity: While biological data for the target compound are absent, analogs like Compound 22 and 8 demonstrated efficacy as HIV entry inhibitors, with IC50 values in the nanomolar range (implied by –4).

- Structure-Activity Relationship (SAR): Thiazol/piperidin groups (e.g., Compound 22) enhance binding to the CD4 pocket via hydrophobic and hydrogen-bond interactions.

生物活性

N1-(3,4-difluorophenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a difluorophenyl moiety, a furan ring, and a thiophene unit, all connected through an oxalamide linkage. Its molecular formula is , with a molecular weight of approximately 372.39 g/mol.

Structural Formula

Anticancer Properties

Research has indicated that compounds similar to N1-(3,4-difluorophenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide exhibit significant anticancer activity. For instance, studies have shown that derivatives containing furan and thiophene rings can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study: Inhibition of Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Antimicrobial Efficacy Data

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

The biological activity of N1-(3,4-difluorophenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or microbial growth.

- Receptor Modulation : It could interact with various cellular receptors, influencing signaling pathways related to cell survival and proliferation.

- DNA Interaction : Similar compounds have shown potential in intercalating DNA or affecting its replication processes.

Research Findings

A study published in a peer-reviewed journal highlighted the compound's selective inhibition profile against certain histone deacetylases (HDACs), which are critical targets in cancer therapy. The findings suggest that the compound could be developed further as a selective HDAC inhibitor.

Selectivity Data for HDAC Inhibition

| HDAC Isoform | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| HDAC1 | 200 | 10 |

| HDAC6 | 20 | 100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。